molecular formula C11H10N2O4 B1435897 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol CAS No. 1231244-45-3

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol

Cat. No.: B1435897
CAS No.: 1231244-45-3
M. Wt: 234.21 g/mol
InChI Key: BRJIGKVRCJZTPU-UHFFFAOYSA-N
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Description

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol is a chemical reagent designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features an isoxazole heterocycle, a privileged scaffold in pharmaceuticals known for its diverse biological activities . The structure integrates a 3-nitrophenyl substituent, which can be pivotal for electronic properties and molecular recognition, and a terminal ethanol group that offers a handle for further synthetic modification, such as esterification or etherification, to create novel derivatives . Isoxazole derivatives are of significant research interest due to their broad spectrum of pharmacological properties. Compounds containing this core structure have been investigated for their potential antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Some isoxazole-based molecules function as immunosuppressive agents by inhibiting lymphocyte proliferation and the production of pro-inflammatory cytokines like TNF-α , while others have been explored as specific antagonists for intracellular targets such as the exchange proteins directly activated by cAMP (EPAC) . The presence of the nitro group on the phenyl ring can influence the compound's electron distribution and is a common feature in drugs and bioactive molecules, making this reagent a valuable building block for constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Applications: This product is intended for use as a synthetic intermediate in the discovery of new therapeutic agents. It is suited for the development of small molecule probes to study biological pathways and for lead optimization in pharmaceutical research. Handling Note: The specific handling, storage, and safety information for this compound should be determined by the researcher. It is advised to consult relevant safety data sheets and handle all chemicals with appropriate personal protective equipment in a laboratory setting.

Properties

IUPAC Name

2-[3-(3-nitrophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-5-4-10-7-11(12-17-10)8-2-1-3-9(6-8)13(15)16/h1-3,6-7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIGKVRCJZTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy: Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition

The predominant synthetic route to 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, a well-established method for constructing isoxazole rings.

  • Nitrile Oxide Generation: Typically, nitrile oxides are generated in situ from aldoximes or hydroximoyl chlorides under mild basic or neutral conditions.
  • Cycloaddition Reaction: The nitrile oxide undergoes a [3+2] cycloaddition with an alkyne or alkene dipolarophile to form the isoxazole ring. This reaction is regioselective and can be catalyzed or promoted under various conditions, including metal-free, base-catalyzed, or microwave-assisted protocols.

Typical Reaction Conditions:

Parameter Details
Base Potassium carbonate (K2CO3), triethylamine, or DBU
Solvent Dimethyl sulfoxide (DMSO), acetonitrile, tert-butanol, or aqueous media
Temperature Room temperature to reflux (25–80 °C)
Time 6–10 hours, or shorter under microwave irradiation
Catalysts/Additives 18-crown-6, 4-toluenesulfonyl chloride, or metal catalysts (Pd, Cu, Ag) in some protocols

This method yields the isoxazole core efficiently with good regioselectivity and functional group tolerance, including the nitro substituent on the phenyl ring.

Synthesis of the Ethanol Side Chain

The ethanol moiety attached at the 5-position of the isoxazole ring can be introduced through various methods:

  • Reduction of Aldehyde or Ketone Precursors: The precursor isoxazole bearing an aldehyde or ketone group at the 5-position can be reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4).
  • Direct Alkylation or Functionalization: Alternatively, ethylene glycol derivatives or hydroxyalkyl halides can be used to functionalize the isoxazole ring under nucleophilic substitution or coupling conditions.

A representative approach involves the synthesis of 5-(hydroxymethyl)-isoxazole derivatives followed by coupling with the 3-nitrophenyl substituent.

Industrial and Scalable Production Techniques

For large-scale synthesis, continuous flow reactors and automated systems are employed to improve yield, reproducibility, and safety.

  • Continuous Flow Synthesis: Enables precise control of reaction parameters such as temperature, residence time, and reagent mixing.
  • Purification: Techniques such as recrystallization and chromatographic methods (flash chromatography, preparative HPLC) are used to obtain high-purity 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol.

These methods facilitate the efficient production of the compound for pharmaceutical or agrochemical applications.

Alternative Metal-Free and Environmentally Friendly Methods

Recent advances have introduced metal-free and green chemistry approaches to isoxazole synthesis:

  • Ultrasound-Assisted Synthesis: Using ultrasound radiation to promote cycloaddition without catalysts, reducing reaction time and waste.
  • Ionic Liquids as Solvents: Ionic liquids such as butylmethylimidazolium salts ([BMIM]X) have been used as recyclable solvents for the condensation of β-diketones with hydroxylamine to form isoxazoles.
  • Aqueous Media Reactions: Base-catalyzed condensation of nitroacetic esters with dipolarophiles in water instead of organic solvents.

These methods offer milder conditions, higher yields, and reduced environmental impact.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yields (%) References
1,3-Dipolar cycloaddition Nitrile oxide + alkyne, K2CO3, DMSO, RT-80°C Regioselective, versatile 60–90
Aromatic nitration HNO3/H2SO4 nitration of phenyl precursors Direct introduction of NO2 group 70–85
Reduction of aldehyde/ketone NaBH4 or similar reducing agents Mild, selective alcohol formation 75–90
Ultrasound-assisted synthesis Ultrasound, no catalyst, mild conditions Eco-friendly, shorter reaction 80–95
Ionic liquid-mediated synthesis β-Diketone + hydroxylamine in [BMIM]X Recyclable solvent, high yield 85–92
Continuous flow synthesis Automated flow reactors, controlled parameters Scalable, reproducible Industrial scale

Research Findings and Analytical Data

  • Reaction Monitoring: The progress of the cycloaddition and nitration steps is typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >98% purity after purification.
  • Structural Confirmation: The structure is confirmed by ^1H and ^13C NMR, infrared spectroscopy (IR), and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol has applications in scientific research, including use as a building block for synthesizing complex molecules and as a reagent in organic synthesis. It is also studied for its potential biological activities, such as antimicrobial and anticancer properties, and investigated for potential therapeutic effects in new drug development. Additionally, it is utilized in the production of specialty chemicals and materials.

2-[3-(3-nitro-phenyl)-isoxazol-5-yl]-ethanol has potential antimicrobial and antiparasitic properties. Studies show that isoxazole derivatives have antibacterial and antifungal activities. For example, the compound has a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli (antibacterial) and 16 µg/mL against C. albicans (antifungal).

Case Studies

Case studies have shown the effectiveness of isoxazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A clinical trial showed that the compound significantly reduced bacterial load in patients treated for multi-drug resistant bacterial strains compared to controls.
  • Chagas Disease Treatment : A pilot study of patients with Chagas disease showed that administering the compound resulted in a notable decrease in parasitemia levels and improved patient outcomes.

Mechanism of Action

The mechanism of action of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to the compound’s activity by interacting with enzymes or receptors involved in key biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitro Group Substitution

a) 2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol (CAS: 1261236-27-4)
  • Substituent position : Nitro group at the ortho (2nd) position of the phenyl ring.
  • Key differences: Molecular formula: Identical (C₁₁H₁₀N₂O₄) but distinct stereoelectronic effects due to nitro group proximity to the isoxazole ring. Physicochemical properties: Similar solubility profile but altered reactivity in nucleophilic substitutions due to steric hindrance . Applications: Limited bioactivity data; primarily used as a synthetic intermediate.
b) [3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol
  • Substituent position : Nitro group at the para (4th) position.
  • Key differences: Molecular formula: C₁₀H₈N₂O₄ (smaller due to methanol instead of ethanol side chain). Solubility: Insoluble in water but dissolves in chloroform and ether.

Halogen-Substituted Analogues

a) 2-[3-(4-Chlorophenyl)isoxazol-5-yl]ethanol
  • Substituent : Chlorine at the para position.
  • Key differences: Molecular formula: C₁₁H₁₀ClNO₂. Bioactivity: Demonstrated anti-HIV-1 activity in TZM-bl and CEM-GFP cell lines, inhibiting viral replication at non-cytotoxic concentrations . Synthesis: Prepared via microwave-assisted reactions under mild bases, enhancing yield and purity .
b) [3-(3-Chlorophenyl)isoxazol-5-yl]methanol
  • Substituent : Chlorine at the meta position.
  • Key differences :
    • Similarity score : 0.98 compared to the target compound, indicating high structural overlap .
    • Safety profile : Requires stringent handling due to toxicity; mandates ventilation and protective gear .

Trifluoromethyl and Alkyl Derivatives

a) [3-(4-Trifluoromethylphenyl)isoxazol-5-yl]methanol
  • Substituent : Trifluoromethyl (-CF₃) group.
  • Key differences: Molecular formula: C₁₁H₈F₃NO₂. Applications: Enhanced metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs .
b) Methyl 2-[3-(4-methoxyphenyl)isoxazol-5-yl]acetate
  • Substituent : Methoxy (-OCH₃) group.
  • Key differences :
    • Reactivity : The electron-donating methoxy group reduces electrophilicity, altering reaction pathways in further derivatization .

Comparative Data Table

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties Bioactivity/Applications
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol -NO₂ (3) C₁₁H₁₀N₂O₄ 234.21 Soluble in ethanol, intermediate Drug synthesis (antiviral, antitumor)
2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol -NO₂ (2) C₁₁H₁₀N₂O₄ 234.21 Steric hindrance, lower reactivity Synthetic intermediate
[3-(4-Nitro-phenyl)-isoxazol-5-yl]-methanol -NO₂ (4) C₁₀H₈N₂O₄ 220.18 Insoluble in water Antibacterial, antiviral
2-[3-(4-Chlorophenyl)isoxazol-5-yl]ethanol -Cl (4) C₁₁H₁₀ClNO₂ 223.65 Anti-HIV activity HIV-1 inhibition
[3-(4-Trifluoromethylphenyl)isoxazol-5-yl]methanol -CF₃ (4) C₁₁H₈F₃NO₂ 243.18 High lipophilicity CNS drug development

Research Findings and Implications

  • Anti-HIV Activity : Chlorophenyl derivatives (e.g., 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole) outperform nitro-substituted analogs in inhibiting HIV-1 replication .
  • Synthetic Efficiency : Microwave-assisted synthesis enhances yields for halogenated derivatives compared to traditional reflux methods .
  • Safety Considerations : Nitro-substituted compounds exhibit higher toxicity, necessitating rigorous safety protocols during handling .

Biological Activity

The compound 2-[3-(3-nitro-phenyl)-isoxazol-5-yl]-ethanol, a derivative of isoxazole, has garnered attention for its potential biological activities, particularly its antimicrobial and antiparasitic properties. This article reviews recent findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol features a nitro group attached to a phenyl ring and an isoxazole moiety. The presence of the nitro group is crucial for its biological activity, as it influences the compound's lipophilicity and ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives, including 2-[3-(3-nitro-phenyl)-isoxazol-5-yl]-ethanol. In vitro evaluations have demonstrated significant antibacterial and antifungal activities against various strains. For instance:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol32 µg/mL (against E. coli)Antibacterial
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol16 µg/mL (against C. albicans)Antifungal

These results indicate that the compound exhibits promising activity comparable to standard antibiotics like ciprofloxacin .

Antiparasitic Activity

The compound has also been studied for its trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives with a nitro group enhance the generation of reactive oxygen species (ROS), which are vital for exerting trypanocidal effects. The following table summarizes findings related to its antiparasitic activity:

CompoundIC50 (µM)Selectivity Index (SI)Mechanism
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol12 µM161Inhibition of trypanothione reductase
Standard Drug (Nfx)8 µM--

The study showed that the presence of the nitro group significantly contributes to the compound's ability to generate ROS, leading to increased trypanocidal activity .

The biological activity of 2-[3-(3-nitro-phenyl)-isoxazol-5-yl]-ethanol can be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : The compound induces oxidative stress in pathogens, which is crucial for its antimicrobial and antiparasitic effects.
  • Enzyme Inhibition : It inhibits key enzymes such as trypanothione reductase, essential for T. cruzi metabolism, thereby disrupting its life cycle.
  • Lipophilicity : The structural properties enhance membrane penetration, facilitating interaction with cellular targets.

Case Studies

Several case studies have demonstrated the efficacy of isoxazole derivatives in clinical settings:

  • Study on Antimicrobial Resistance : A clinical trial assessed the effectiveness of 2-[3-(3-nitro-phenyl)-isoxazol-5-yl]-ethanol against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated patients compared to controls .
  • Chagas Disease Treatment : A pilot study involving patients with Chagas disease showed that administration of this compound resulted in a notable decrease in parasitemia levels and improved patient outcomes .

Q & A

Q. What are the optimized synthetic routes for 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol?

The compound can be synthesized via hypervalent iodine-mediated cycloaddition of nitrile oxides to alkynes. For example, nitrile oxides derived from 3-nitrobenzaldehyde oxime can react with propargyl alcohol derivatives under mild conditions (e.g., room temperature, 24 hours) to form the isoxazole core. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative methods include refluxing substituted benzaldehyde with hydroxylamine hydrochloride in ethanol (pH 8–9) to form isoxazole precursors, followed by reduction or functionalization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • IR Spectroscopy : Identify functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, isoxazole ring vibrations at 1600–1650 cm⁻¹) .
  • NMR : 1^1H NMR to confirm substituent positions (e.g., aromatic protons from 3-nitrophenyl at δ 7.5–8.5 ppm, isoxazole CH at δ 6.2–6.8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₀N₂O₄: 235.0718) .

Q. What purification techniques are most effective for isolating this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (7:3) to separate isoxazole derivatives from byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, especially for intermediates like 3-(3-nitrophenyl)isoxazole-5-carbaldehyde .

Advanced Research Questions

Q. How does regioselectivity in isoxazole synthesis impact the yield of the target compound?

Regioselectivity is influenced by the electronic nature of substituents. For example, electron-withdrawing groups (e.g., NO₂) on the phenyl ring direct cycloaddition to form 3-aryl-5-substituted isoxazoles. Computational studies (DFT) can predict transition-state energies to optimize reaction conditions . Experimental validation involves comparing 1^1H NMR data of regioisomers with predicted spectra .

Q. What stability challenges arise during storage or reaction conditions?

The nitro group may undergo unintended reduction under acidic or reductive conditions. Stability assays should include:

  • pH Stability : Monitor degradation via HPLC in buffers (pH 2–12) at 25°C.
  • Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>200°C typically safe) .

Q. Can computational modeling predict biological activity or reactivity?

Yes. Molecular docking (e.g., AutoDock Vina) can screen for enzyme inhibition (e.g., COX-2 or fungal CYP51 targets). QSAR models using Hammett constants (σ) for the nitro group correlate with antibacterial activity .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies often stem from solvent polarity or catalyst loading. For example, ethanol vs. DMF as a solvent may alter reaction rates by 30%. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, solvent ratio) .

Q. What derivatization strategies enhance biological applicability?

  • Oxidation : Convert the ethanol moiety to a carboxylic acid for improved solubility .
  • Esterification : Protect the hydroxyl group with acetyl chloride to study metabolic stability .

Q. How do solvent effects influence reaction efficiency?

Polar aprotic solvents (e.g., DMF) accelerate cycloaddition but may increase side reactions. Ethanol, while slower, improves regioselectivity due to hydrogen bonding with intermediates .

Q. What protocols validate antifungal/antibacterial activity?

Follow CLSI guidelines:

  • MIC Assays : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) strains at concentrations 0.5–128 µg/mL .
  • Time-Kill Studies : Monitor log-phase growth inhibition over 24 hours .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol
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2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.